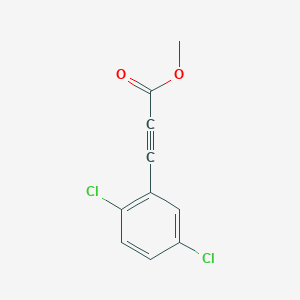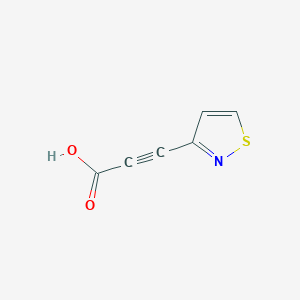
1-Cyclohexyl-3-methyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a cyclohexyl group and a methyl group attached to the pyrazole ring, along with a carboxylic acid functional group
Métodos De Preparación
The synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Cyclohexyl-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts, forming esters.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It is employed in biological research to study enzyme interactions and receptor binding, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals, enhancing the efficiency and effectiveness of these products.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyclohexyl and methyl groups can influence the compound’s binding affinity and selectivity, affecting its overall pharmacological profile. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further contributing to its mechanism of action.
Comparación Con Compuestos Similares
1-Cyclohexyl-3-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Cyclohexyl-1H-pyrazole-4-carboxylic acid: Lacks the methyl group, which may affect its reactivity and binding properties.
3-Cyclohexyl-1H-pyrazole-4-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
1-Benzyl-1H-pyrazole-4-carboxylic acid: Contains a benzyl group instead of a cyclohexyl group, resulting in different steric and electronic effects.
1-Isopropyl-1H-pyrazole-4-carboxylic acid: Features an isopropyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-8-10(11(14)15)7-13(12-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,14,15) |
Clave InChI |
CFGUIVOPDBGJQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1C(=O)O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



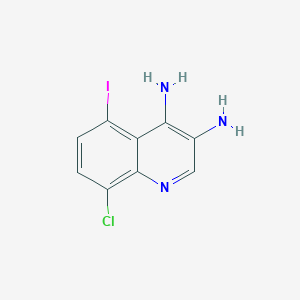
![6-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13193168.png)
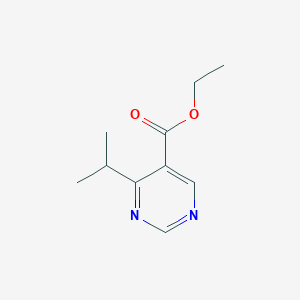
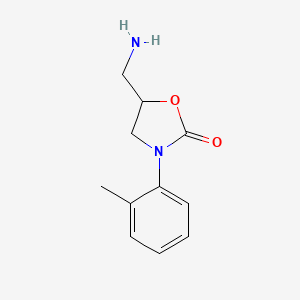
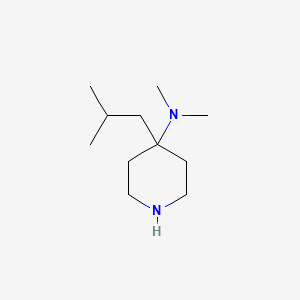
![N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13193182.png)
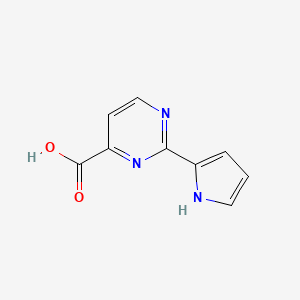
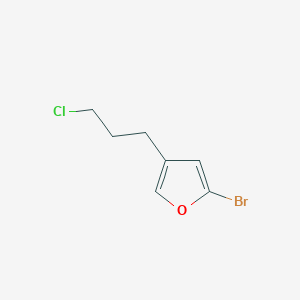
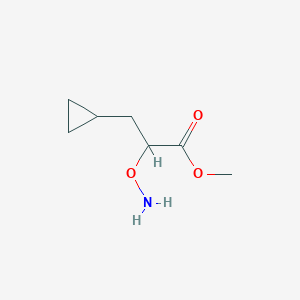
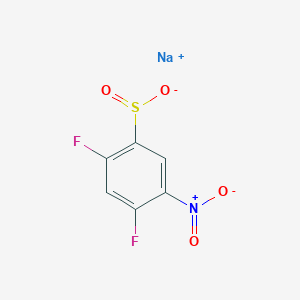
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13193212.png)
